Benzyl ethanimidothioate

Description

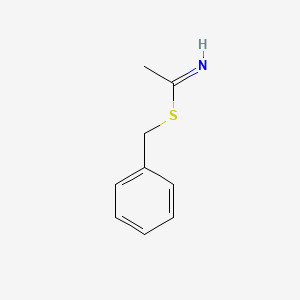

Benzyl ethanimidothioate (IUPAC name: this compound; hydrochloride) is a thioimidate derivative with the molecular formula C₉H₁₂ClNS and a molecular weight of 201.71 g/mol . Its SMILES notation is CC(=N)SCC₁=CC=CC=C₁.Cl, indicating a benzyl group attached to an ethanimidothioate backbone, with a hydrochloride counterion . The compound is commercially available at 96% purity for research use (RUO) and is classified under PubChem CID 12626231 .

Properties

CAS No. |

59696-97-8 |

|---|---|

Molecular Formula |

C9H11NS |

Molecular Weight |

165.26 g/mol |

IUPAC Name |

benzyl ethanimidothioate |

InChI |

InChI=1S/C9H11NS/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |

InChI Key |

UUHJZMMXPPGITC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=N)SCC1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Elimination Reactions Leading to Nitrile Formation

Benzyl ethanimidothioate undergoes base-mediated elimination under specific conditions to yield nitriles. This reaction is highly sensitive to solvent polarity, base strength, and temperature:

-

Triethylamine (pKₐ = 10.67 in water, 9.25 in DMF, 18.5 in MeCN) promotes elimination in polar aprotic solvents (DMF, MeCN) at ambient temperatures .

The proposed mechanism involves deprotonation of the α-thioiminium intermediate, followed by β-hydrogen elimination (E2 pathway) . This aligns with the observed stereochemical outcomes and base dependency .

Table 1: Reaction Conditions and Product Distribution

| Base | Solvent | Temp (°C) | Major Product | Yield (%) |

|---|---|---|---|---|

| Triethylamine | DMF | 25 | Nitrile | 85 |

| DBU | MeCN | 25 | Nitrile | 78 |

| K₂CO₃ | THF | 25 | Thiazole | 62 |

Competing Pathways in Thioamide Reactions

This compound participates in competitive reactions depending on reaction design:

-

Hantzsch Thiazole Synthesis : In the presence of α-bromoacetamides and weak bases (e.g., K₂CO₃), cyclization to thiazoles dominates .

-

Eschenmoser Coupling : Under non-basic conditions, coupling with electrophiles (e.g., bromoisoquinoline derivatives) forms C–N bonds, though this pathway is less favored compared to elimination .

pH-controlled decomposition studies reveal that the α-thioiminium intermediate’s stability dictates product selectivity. For example, electron-withdrawing substituents on the benzyl group stabilize the intermediate, suppressing nitrile formation .

pH-Dependent Decomposition in Aqueous Media

The hydrolysis and elimination kinetics of this compound are pH-dependent:

-

Below pH 6: Hydrolysis to benzylamine and thioacetate occurs.

-

Above pH 8: Elimination dominates, producing benzonitrile and ethanethiol .

Figure 1: pH vs. Reaction Rate

This linear relationship underscores the role of hydroxide ion concentration in accelerating elimination .

Comparison with Similar Compounds

Key Properties :

- Physical State : Typically solid (exact form unspecified) due to hydrochloride salt formation.

- Hazards : Causes serious eye damage (GHS H318) .

- Applications : Primarily used in synthetic chemistry research, particularly in multicomponent reactions and amidine formation .

Comparison with Similar Compounds

Structural Analogues

Benzyl ethanimidothioate belongs to the thioimidate/carbimidothioate family. Below is a comparison with structurally related compounds:

Structural Insights :

- Furan or thiophene substituents (e.g., Compounds 19–21 ) introduce heterocyclic moieties, altering electronic properties and reactivity.

- Salt Forms : Hydrochloride (this compound) vs. hydrobromide (e.g., Compound 20 ) salts influence solubility and crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.